molecular formula C13H10N2 B2958418 1-(pyridin-2-yl)-1H-indole CAS No. 3419-91-8

1-(pyridin-2-yl)-1H-indole

Cat. No.: B2958418
CAS No.: 3419-91-8
M. Wt: 194.237
InChI Key: VSKZGHVPGOMFAV-UHFFFAOYSA-N
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Description

Compounds with a pyridin-2-yl group, such as 1-(2-Pyridyl)piperazine, are known to belong to a class of selective α2-adrenoceptor antagonists . They show sympatholytic activity and are also a metabolite of Azaperone .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(pyridin-2-yl)hydrazinecarbothioamide, has been characterized by single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Ru complexes with 2-pyridin-2-yl-1H-benzimidazole, have been studied . Their crystal structures and physicochemical characterizations were published .

Scientific Research Applications

Catalysis and Synthesis

  • Rh/Cu-Catalyzed Synthesis of Pyrido[2,1-a]indoles : An innovative Rh/Cu-catalyzed synthesis method utilizing 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols was developed, leading to pyrido[2,1-a]indoles. This process involves multiple bond cleavages and constructions, showcasing excellent chemoselectivity in a one-pot reaction (Li, Wang, Zhang, Zhang, & Wen, 2015).

  • Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes] : A novel and efficient synthesis method for indolyl-tethered spiro[cyclobutane-1,1'-indenes] has been developed using 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. This method offers high chemo- and regioselectivity, a scalable process, and the potential for further derivatization of the products (Xu, Yu, Zhang, & Fan, 2021).

Photophysical and Optoelectronic Properties

  • Study on Charge Carrier and Optoelectronic Properties : The optoelectronic and charge transfer properties of various compounds, including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, were investigated. This study provided insights into the effects of different moieties on these properties, suggesting potential applications in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

Pharmaceutical and Medicinal Chemistry

  • Synthesis and Antitumor Activity of Nortopsentin Analogues : New nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, were synthesized and evaluated for their effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds, including 1f and 3f derivatives, showed cyclin-dependent kinase 1 inhibitory activity, reduced cell proliferation, and induced apoptosis, presenting potential for therapeutic applications (Carbone et al., 2013).

Material Science and Chemistry

  • Palladium-Catalyzed Synthesis of Sulfonated Indoles : A palladium-catalyzed direct C-H bond sulfonylation method was developed, enabling the synthesis of 2-sulfonated indoles. This process showcases an efficient approach for functionalizing indoles, with potential applications in various chemical syntheses (Liu, Zhou, & Wu, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 1-Pyridin-2-yl-ethylamine, suggests that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

1-pyridin-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKZGHVPGOMFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by Procedure C and Scheme O using 2-iodopyridine and 1H-indole: ESMS m/e: 195.0 (M+H)+.
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Q & A

Q1: What makes 1-(pyridin-2-yl)-1H-indole a valuable building block in organic synthesis?

A: this compound possesses several structural features that make it highly attractive for synthetic chemists. [, , , ]

  • Chelation ability: The nitrogen atoms in both rings can act as coordinating sites for metal catalysts. This property has been exploited in various transition metal-catalyzed reactions, including C-H activation and annulation reactions. [, , ]
  • Removable directing group: The 2-pyridyl group can act as a directing group, controlling the regioselectivity of reactions. It can be subsequently cleaved if necessary, further expanding the synthetic possibilities. []

Q2: Can you provide specific examples of how this compound has been utilized in synthesis?

A2: Several research groups have successfully employed this compound in developing novel synthetic methodologies:

  • Synthesis of spiro[cyclobutane-1,1'-indenes]: A cascade reaction involving this compound and alkynyl cyclobutanols produces indolyl-tethered spiro[cyclobutane-1,1'-indenes] with high chemo- and regioselectivity. This reaction showcases the potential of this molecule in constructing complex cyclic structures. []
  • Construction of pyrido[2,1-a]indoles: A Rh/Cu-catalyzed process utilizes this compound and γ-substituted propargyl alcohols to synthesize pyrido[2,1-a]indoles. This reaction highlights the capability of this starting material to undergo multiple bond cleavages and formations in a single pot. [, ]
  • Formation of pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums: A Cp*CoIII-catalyzed C-H alkenylation/annulation cascade reaction utilizes 1-(pyridin-2-yl)-1H-indoles and internal alkynes to efficiently construct pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. This demonstrates the versatility of this substrate in accessing diverse heterocyclic scaffolds. []

Q3: Are there any studies on the catalytic properties of this compound derivatives?

A: While most research focuses on using this compound as a building block, one study explored the catalytic activity of a Cp*CoIII complex bearing a this compound moiety. [] This complex effectively catalyzed the C2-alkylation of indole derivatives with substituted cyclopropanols, indicating potential applications in developing novel catalytic systems.

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